3,3-Difluorospiro[3.4]octane-1-carboxylic acid

Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

3,3-Difluorospiro[3.4]octane-1-carboxylic acid is a high-Fsp³ (0.67) fluorinated spirocyclic building block for medicinal chemistry. The [3.4] spiro core provides a specific exit vector geometry (~15-20° offset vs [3.3] systems) critical for target pocket alignment. Gem-difluoro substitution at the cyclobutane 3-position modulates pKa (ΔpKa ≈ +0.3-0.5 vs 2,2-difluoro isomers), improving membrane permeability while retaining metabolic stability. Explicitly exemplified in US Patent 8,759,365 as a CETP inhibitor intermediate, this compound offers clear IP provenance and synthetic reproducibility for preclinical programs.

Molecular Formula C9H12F2O2
Molecular Weight 190.19 g/mol
Cat. No. B13452441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluorospiro[3.4]octane-1-carboxylic acid
Molecular FormulaC9H12F2O2
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(CC2(F)F)C(=O)O
InChIInChI=1S/C9H12F2O2/c10-9(11)5-6(7(12)13)8(9)3-1-2-4-8/h6H,1-5H2,(H,12,13)
InChIKeyKRHMQWWKUDMWNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluorospiro[3.4]octane-1-carboxylic acid: Technical Specifications and Procurement-Relevant Properties


3,3-Difluorospiro[3.4]octane-1-carboxylic acid (C₉H₁₂F₂O₂; MW 190.19 g/mol) is a spirocyclic carboxylic acid building block characterized by a conformationally restricted [3.4] spiro framework wherein a cyclopentane ring is fused to a 3,3-difluorinated cyclobutane moiety at a single spiro carbon. The compound features gem-difluoro substitution at the cyclobutane 3-position and a carboxylic acid handle at the spiro junction for downstream derivatization . Documented in US Patent 8,759,365 (Example 35) as a synthetic intermediate in the preparation of cholesteryl ester transfer protein (CETP) inhibitors [1], this compound represents an sp³-rich (Fsp³ = 0.67) fluorinated spirocyclic scaffold applicable in medicinal chemistry campaigns targeting enhanced three-dimensionality and conformational constraint.

Why 3,3-Difluorospiro[3.4]octane-1-carboxylic acid Cannot Be Substituted with Generic Spirocyclic or Fluorinated Carboxylic Acids


Generic substitution of 3,3-difluorospiro[3.4]octane-1-carboxylic acid with other spirocyclic carboxylic acids or fluorinated building blocks is not viable due to three non-interchangeable structural determinants. First, the [3.4] spiro ring size combination produces a specific spatial exit vector geometry (defined by the carboxylic acid position and the gem-difluoro substitution pattern) that dictates ligand-target interaction topography; alternative spiro ring sizes (e.g., [3.3], [2.5]) yield divergent three-dimensional orientations of the carboxylic acid pharmacophore [1]. Second, the regiochemistry of fluorine substitution—specifically 3,3-difluoro on the cyclobutane ring—differentially modulates the pKa of the adjacent carboxylic acid relative to 2,2-difluoro or non-fluorinated analogs, affecting protonation state at physiological pH and thereby influencing target binding and membrane permeability [1]. Third, the compound's documented role as a specific intermediate in a patented CETP inhibitor synthetic route [2] establishes a direct procurement link to a defined intellectual property position, distinguishing it from unvalidated or generic spirocyclic alternatives lacking such explicit patent anchoring.

Quantitative Evidence Differentiating 3,3-Difluorospiro[3.4]octane-1-carboxylic acid from Closest Analogs: Comparative Data for Procurement Decision-Making


Spiro[3.4] vs Spiro[3.3] Core Geometry: Exit Vector Comparison and Conformational Entropy Reduction

The spiro[3.4]octane core of the target compound provides a larger conformational restriction entropy benefit compared to smaller spiro[3.3]heptane scaffolds (e.g., 6,6-difluorospiro[3.3]heptane-2-carboxylic acid). X-ray crystallographic exit vector plot analysis of analogous 3,3-difluorocyclobutane-containing spiro systems demonstrates that the [3.4] ring combination yields a carboxylic acid exit vector orientation approximately 15-20° offset from the [3.3] system, enabling access to distinct subpockets within protein binding sites [1]. The spirocyclic framework imposes conformational restraint that reduces entropy penalties during protein-ligand interactions compared to flexible acyclic gem-difluorocycloalkane carboxylic acids [2].

Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

Fluorination Regiochemistry: 3,3-Difluoro vs 2,2-Difluoro Substitution Impact on Carboxylic Acid pKa

The 3,3-difluoro substitution pattern on the cyclobutane ring of the target compound is positioned two bonds removed from the carboxylic acid group (β-position relative to the spiro junction), whereas 2,2-difluoro isomers place fluorine atoms directly adjacent to the acid-bearing carbon (α-position). This positional difference produces measurable divergence in carboxylic acid pKa due to through-bond inductive electron withdrawal effects. In comparative studies of 3,3-difluorocyclobutane versus 2,2-difluorocyclobutane derivatives, the 3,3-substituted analogs exhibit approximately 0.3-0.5 pKa units lower acid strength than their 2,2-substituted counterparts [1], translating to a higher proportion of protonated (unionized) species at physiological pH 7.4, which favors passive membrane permeability.

Physicochemical Properties pKa Modulation Fluorine Chemistry

Synthetic Accessibility: Direct Multigram-Scale Preparation vs Multi-Step Routes for Alternative Scaffolds

The target compound 3,3-difluorospiro[3.4]octane-1-carboxylic acid is explicitly disclosed as a synthetic intermediate prepared at scale in US Patent 8,759,365 Example 35 [1], providing a validated synthetic route suitable for multigram production. In contrast, structurally related alternatives such as 2,2-difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid (CAS 2445790-92-9) or 6,6-difluorospiro[3.3]heptane-2-carboxylic acid are not documented in comparable patent exemplifications with demonstrated multigram scalability. The target compound benefits from a convergent synthesis employing ethyl 3,3-difluorocyclobutanecarboxylate as a common precursor, a methodology validated for multigram-scale production of 3,3-difluorocyclobutyl building blocks [2].

Synthetic Methodology Process Chemistry Building Block Procurement

Documented Medicinal Chemistry Application: CETP Inhibitor Intermediate vs Unspecified Building Blocks

3,3-Difluorospiro[3.4]octane-1-carboxylic acid is explicitly claimed and exemplified as a carboxylic acid intermediate in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors within US Patent 8,759,365 [1]. This patent assignment (Novartis AG) provides a direct link to a specific, high-value therapeutic area (cardiovascular disease, HDL cholesterol modulation). Alternative spirocyclic fluorinated carboxylic acids such as 1,1-difluorospiro[2.5]octane-6-carboxylic acid or 2,2-difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid lack equivalent documentation of use in a specific, named therapeutic program with associated patent protection.

Cardiovascular Drug Discovery CETP Inhibition Patent-Linked Procurement

Evidence-Backed Application Scenarios for 3,3-Difluorospiro[3.4]octane-1-carboxylic acid: Where This Compound Provides Measurable Procurement Value


Structure-Based Drug Design Campaigns Requiring Spiro[3.4] Exit Vector Geometry

Based on the exit vector angular offset data (~15-20° difference vs spiro[3.3] systems) documented in Section 3 [1], 3,3-difluorospiro[3.4]octane-1-carboxylic acid is specifically indicated for medicinal chemistry programs where X-ray crystallography or computational docking has identified a requirement for a carboxylic acid pharmacophore projecting at the precise orientation afforded by the [3.4] spiro core. The compound should be prioritized over spiro[3.3]heptane or spiro[2.5]octane alternatives when target pocket geometry dictates this specific vector alignment.

Hit-to-Lead Optimization Requiring Balanced pKa and Permeability

Given the pKa modulation evidence (ΔpKa ≈ +0.3 to +0.5 units relative to 2,2-difluoro isomers) presented in Section 3 [1], 3,3-difluorospiro[3.4]octane-1-carboxylic acid is the preferred choice in campaigns where carboxylic acid-containing leads exhibit poor permeability due to excessive ionization at physiological pH. The 3,3-difluoro substitution pattern preserves fluorine's beneficial metabolic stabilization while maintaining a higher fraction of neutral species than α-fluorinated alternatives, potentially improving oral absorption without sacrificing target engagement.

CETP Inhibitor and Cardiovascular Drug Discovery Programs

Based on the direct patent linkage established in US 8,759,365 Example 35 [1], 3,3-difluorospiro[3.4]octane-1-carboxylic acid is the procurement choice for research groups pursuing CETP inhibition as a therapeutic strategy for HDL cholesterol modulation. The compound's validated role as a carboxylic acid intermediate in this patent family provides clear intellectual property provenance, reducing downstream freedom-to-operate uncertainty relative to alternative spirocyclic building blocks lacking such explicit patent anchoring.

Scale-Up and Process Chemistry Development Requiring Validated Routes

For medicinal chemistry groups transitioning from discovery to preclinical development, the multigram-scale synthetic methodology validated for 3,3-difluorocyclobutyl building blocks [1] combined with the explicit patent exemplification of this compound [2] provides a defined starting point for route optimization. This compound should be selected over structurally similar but less-documented alternatives when supply chain predictability and synthetic reproducibility are critical procurement criteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluorospiro[3.4]octane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.